molecular formula C18H21N5OS B13368197 6-[3-(Allyloxy)phenyl]-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-[3-(Allyloxy)phenyl]-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13368197
M. Wt: 355.5 g/mol
InChI Key: FUVBARABZDSTCJ-UHFFFAOYSA-N
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Description

6-[3-(Allyloxy)phenyl]-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, which includes a triazole ring fused with a thiadiazole ring, makes it a promising candidate for drug development and other scientific research applications.

Preparation Methods

The synthesis of 6-[3-(Allyloxy)phenyl]-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves several synthetic routes. One common method is the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, which leads to the annulation of the triazole ring on the thiadiazole . This method typically requires specific reaction conditions, such as the use of an acid catalyst and controlled temperature.

Industrial production methods for this compound may involve optimization of the synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

6-[3-(Allyloxy)phenyl]-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of corresponding oxides, while reduction reactions can yield reduced derivatives of the compound.

Scientific Research Applications

This compound has a wide range of scientific research applications due to its unique structure and pharmacological properties. In chemistry, it is used as a synthetic intermediate for the development of new heterocyclic compounds. In biology and medicine, it has been studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent .

Additionally, 6-[3-(Allyloxy)phenyl]-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has shown promise as an enzyme inhibitor, with potential applications in the treatment of various diseases. Its ability to interact with specific molecular targets makes it a valuable tool for drug discovery and development.

Mechanism of Action

The mechanism of action of 6-[3-(Allyloxy)phenyl]-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds with target receptors, leading to inhibition or activation of specific biological processes . This interaction is facilitated by the unique structure of the compound, which allows it to fit into the active sites of enzymes and receptors.

Comparison with Similar Compounds

6-[3-(Allyloxy)phenyl]-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be compared with other similar compounds, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines and 1,2,4-triazolo[5,1-b][1,3,5]thiadiazines . These compounds share a similar core structure but differ in the arrangement of the triazole and thiadiazole rings.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct pharmacological properties. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C18H21N5OS

Molecular Weight

355.5 g/mol

IUPAC Name

3-(1-methylpiperidin-3-yl)-6-(3-prop-2-enoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C18H21N5OS/c1-3-10-24-15-8-4-6-13(11-15)17-21-23-16(19-20-18(23)25-17)14-7-5-9-22(2)12-14/h3-4,6,8,11,14H,1,5,7,9-10,12H2,2H3

InChI Key

FUVBARABZDSTCJ-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC(C1)C2=NN=C3N2N=C(S3)C4=CC(=CC=C4)OCC=C

Origin of Product

United States

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